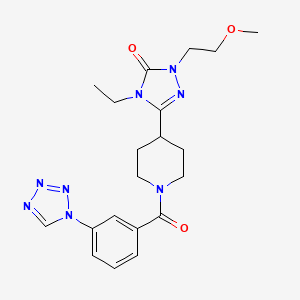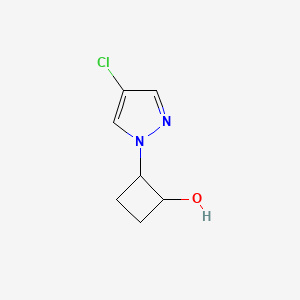
2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol” is a complex organic molecule that contains a cyclobutanol group and a 4-chloro-1H-pyrazol group . The cyclobutanol group consists of a four-membered carbon ring with one hydroxyl (-OH) group, and the 4-chloro-1H-pyrazol group consists of a five-membered ring containing two nitrogen atoms and a chlorine atom attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclobutanol ring and the 4-chloro-1H-pyrazol ring. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the cyclobutanol and 4-chloro-1H-pyrazol groups. For example, the presence of the hydroxyl group could potentially make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Synthetic Cannabinoids and Chemical Characterization : The study by McLaughlin et al. (2016) identifies a compound closely related to 2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol, used in synthetic cannabinoids. This research provides insights into its synthesis and analytical characterization, highlighting its relevance in the field of synthetic drug development.
Crystal Structure and Antioxidant Properties : Research by Naveen et al. (2021) describes the synthesis and characterization of a pyrazole derivative, focusing on its crystal structure and antioxidant properties. This study contributes to understanding the structural and functional aspects of pyrazole-related compounds.
Ligand Chemistry and Metal Complexes : A study by Bernalte-García et al. (2006) explores the structural characterization of a thiazoline-pyrazole ligand and its complexes with cobalt(II) and copper(II). This research is significant for understanding the coordination chemistry of pyrazole derivatives.
Computational Studies and Tautomeric Analysis : Shen et al. (2012) conducted a study focusing on synthesis, crystal structure, and computational study of pyrazole derivatives. The research offers valuable insights into the theoretical aspects of pyrazole chemistry.
Antimicrobial Activity of Metal Complexes : The antimicrobial activity of metal complexes involving cyclobutane and thiazole rings was investigated by Cukurovalı et al. (2002). This study contributes to the potential applications of pyrazole-related compounds in antimicrobial treatments.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chloropyrazol-1-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6-7,11H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAMRPXQDGYOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=C(C=N2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)
![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)
![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2364781.png)
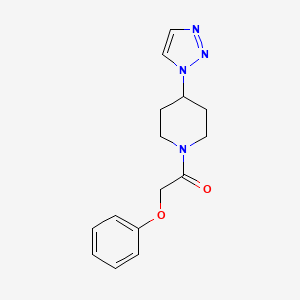
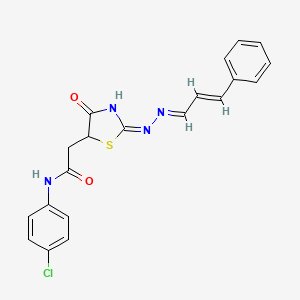
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2364785.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)
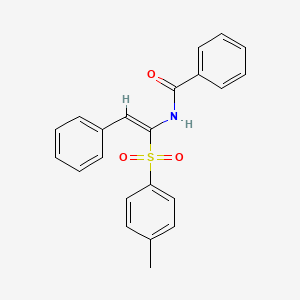
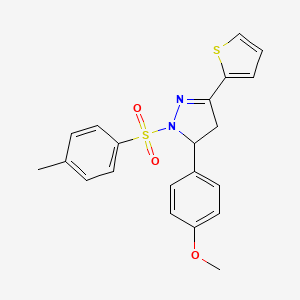
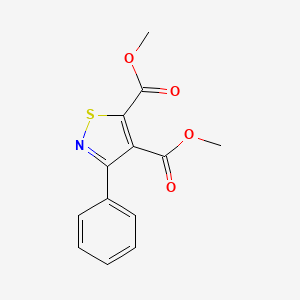
![N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide](/img/structure/B2364796.png)
methanone](/img/structure/B2364797.png)
